molecular formula C16H13ClF3NO B5596387 N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide

N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B5596387
M. Wt: 327.73 g/mol
InChI Key: XKIDWVUPWQYMQP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide is an organic compound that features a benzamide core with a 4-chlorophenyl ethyl group and a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenylethylamine and 4-(trifluoromethyl)benzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-chlorophenylethylamine and the carboxylic acid group of 4-(trifluoromethyl)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)benzamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features may enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO/c17-14-7-1-11(2-8-14)9-10-21-15(22)12-3-5-13(6-4-12)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIDWVUPWQYMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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